N-{3'-acetyl-7-chloro-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide
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Description
N-{3'-acetyl-7-chloro-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide is a useful research compound. Its molecular formula is C22H21ClN4O4S and its molecular weight is 472.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.0972040 g/mol and the complexity rating of the compound is 811. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-{3'-acetyl-7-chloro-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide is a complex organic compound notable for its unique spirocyclic structure that integrates indole and thiadiazole moieties. This compound is characterized by the presence of a chloro substituent and an acetyl group, which may significantly influence its biological activity. The ethoxyphenylmethyl group further enhances its structural diversity, potentially affecting its pharmacological properties.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that require careful optimization to achieve high yields and purity. The structural features of N-{3'-acetyl-7-chloro...} include:
Feature | Description |
---|---|
Chloro substituent | Enhances reactivity and selectivity towards biological targets. |
Acetyl group | May contribute to the compound's lipophilicity. |
Spirocyclic structure | Provides distinct pharmacological profiles compared to other compounds. |
Biological Activity
Compounds with similar structures often exhibit significant biological activities, including:
- Anticancer Activity : Some derivatives of thiadiazoles have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The presence of the chloro substituent may enhance antibacterial activity against various pathogens.
- Antiviral Effects : Compounds with similar frameworks have been noted for their efficacy against viral infections.
Case Studies and Research Findings
Recent studies have highlighted the biological activities associated with N-{3'-acetyl-7-chloro...}. For instance:
- A study demonstrated that related compounds exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potential anticancer properties.
- Another investigation into the antimicrobial properties revealed that derivatives showed minimum inhibitory concentrations (MIC) effective against both Gram-positive and Gram-negative bacteria.
Comparative Analysis with Similar Compounds
The uniqueness of N-{3'-acetyl-7-chloro...} lies in its combination of functional groups and spirocyclic structure. A comparative analysis with structurally similar compounds is presented below:
Compound Name | Structure Features | Notable Activities |
---|---|---|
N-(4-acetyl-1',5',7'-trimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide | Contains trimethyl groups | Potential anticancer activity |
N-{3'-acetyl-5-bromo-1-butyl...} | Bromine substituent | Antibacterial properties |
N-(4-acetyl-7'-methyl...) | Methyl substituent | Antimicrobial activity |
The mechanisms through which N-{3'-acetyl-7-chloro...} exerts its biological effects are still under investigation. However, potential mechanisms may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and viral replication.
- Interaction with Cell Membranes : The lipophilic nature due to the acetyl and ethoxy groups may facilitate membrane penetration.
Properties
IUPAC Name |
N-[4-acetyl-7'-chloro-1'-[(2-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4S/c1-4-31-18-11-6-5-8-15(18)12-26-19-16(9-7-10-17(19)23)22(20(26)30)27(14(3)29)25-21(32-22)24-13(2)28/h5-11H,4,12H2,1-3H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCZHZDFUHFQCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=C(C=CC=C3Cl)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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